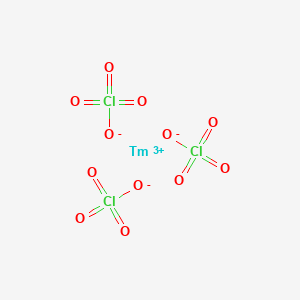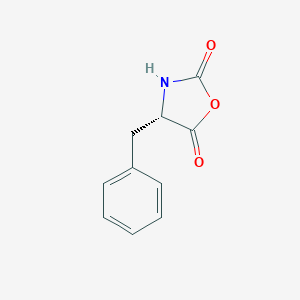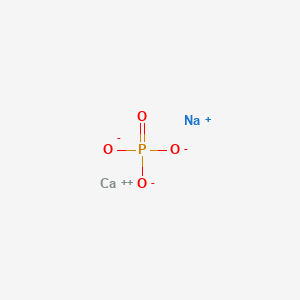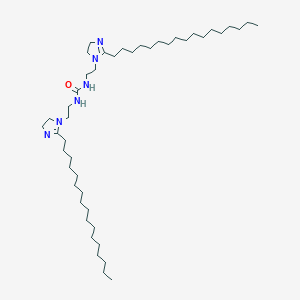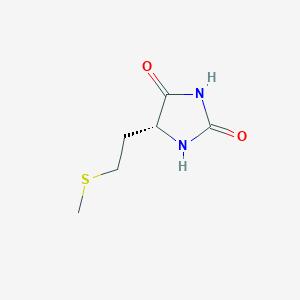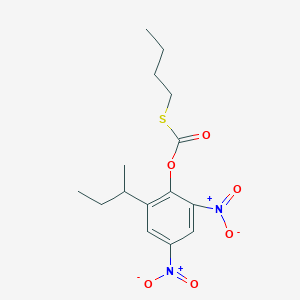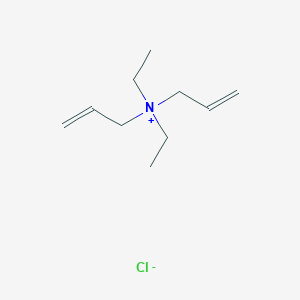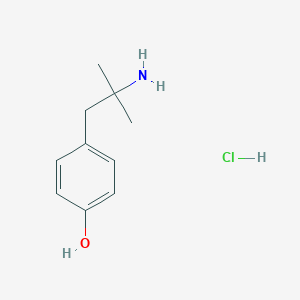
4-(2-Amino-2-methylpropyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-2-methylpropyl)phenol hydrochloride, also known as 4-AMP, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 4-(2-Amino-2-methylpropyl)phenol hydrochloride involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of the release of various neurotransmitters, including dopamine and serotonin. The modulation of these neurotransmitters has been found to have significant effects on mood regulation, reward processing, and addiction.
Biochemische Und Physiologische Effekte
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to exhibit several biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has also been found to increase the release of norepinephrine and acetylcholine. This increase in neurotransmitter release has been associated with improvements in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its high potency and selectivity for TAAR1. This allows for precise modulation of neurotransmitter release and signaling pathways. Additionally, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-(2-Amino-2-methylpropyl)phenol hydrochloride in lab experiments is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-Amino-2-methylpropyl)phenol hydrochloride. One of the most promising areas is in the development of novel therapeutic agents for psychiatric disorders. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has shown potential as a treatment for depression, anxiety, and addiction, and further research is needed to fully explore its therapeutic potential. Additionally, the effects of 4-(2-Amino-2-methylpropyl)phenol hydrochloride on cognitive function and memory warrant further investigation, as this could have implications for the development of new treatments for cognitive disorders. Finally, the development of new methods for synthesizing and administering 4-(2-Amino-2-methylpropyl)phenol hydrochloride could improve its utility in lab experiments and clinical settings.
Conclusion:
In conclusion, 4-(2-Amino-2-methylpropyl)phenol hydrochloride is a promising compound with significant potential for use in scientific research. Its unique biochemical and physiological effects, coupled with its high potency and selectivity for TAAR1, make it a promising candidate for further investigation. Future research in this area could lead to the development of novel therapeutic agents for psychiatric disorders and cognitive disorders.
Synthesemethoden
The synthesis of 4-(2-Amino-2-methylpropyl)phenol hydrochloride can be achieved through several methods, including the reduction of 4-nitro-3-(2-amino-2-methylpropyl)phenol using hydrogen gas and palladium on carbon catalyst. Another method involves the reduction of 4-nitro-3-(2-hydroxy-2-methylpropyl)phenol using sodium borohydride. These methods have been successfully used to produce high yields of 4-(2-Amino-2-methylpropyl)phenol hydrochloride.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-2-methylpropyl)phenol hydrochloride has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been found to act as a potent agonist for the trace amine-associated receptor 1 (TAAR1), which is highly expressed in the brain. This receptor plays a crucial role in regulating dopamine and serotonin neurotransmission, which are involved in mood regulation, reward processing, and addiction. Therefore, 4-(2-Amino-2-methylpropyl)phenol hydrochloride has been investigated for its potential therapeutic use in treating various psychiatric disorders, including depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
13990-26-6 |
|---|---|
Produktname |
4-(2-Amino-2-methylpropyl)phenol hydrochloride |
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
4-(2-amino-2-methylpropyl)phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)7-8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
InChI-Schlüssel |
VJGSBEUXHIOLPE-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)O)N.Cl |
Synonyme |
Phenethylamine, alpha,alpha-methyl-p-hydroxy-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





